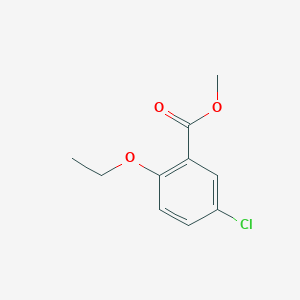

Methyl 5-chloro-2-ethoxybenzoate

CAS No.: 75230-37-4

Cat. No.: VC8292774

Molecular Formula: C10H11ClO3

Molecular Weight: 214.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75230-37-4 |

|---|---|

| Molecular Formula | C10H11ClO3 |

| Molecular Weight | 214.64 |

| IUPAC Name | methyl 5-chloro-2-ethoxybenzoate |

| Standard InChI | InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6H,3H2,1-2H3 |

| Standard InChI Key | QGEUDBIRXMKEKB-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)Cl)C(=O)OC |

| Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)C(=O)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 5-chloro-2-ethoxybenzoate features a benzoate backbone with three functional groups:

-

A chlorine atom at the 5-position, imparting electrophilic reactivity.

-

An ethoxy group (-OCH₂CH₃) at the 2-position, influencing steric and electronic properties.

-

A methyl ester (-COOCH₃) at the 1-position, governing hydrolysis susceptibility.

The ethoxy group’s larger size compared to methoxy analogs increases molar volume and may reduce solubility in polar solvents. Theoretical calculations suggest a molar mass of 214.65 g/mol, with a density approximating 1.23–1.27 g/cm³ based on structural analogs .

Spectral Characteristics

While experimental data for the ethoxy variant is unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra can be inferred from methoxy analogs :

-

IR: Strong absorption bands at ~1,720 cm⁻¹ (C=O stretch) and ~1,250 cm⁻¹ (C-O ester).

-

¹H NMR:

-

δ 1.35–1.45 ppm (triplet, -OCH₂CH₃).

-

δ 3.85–4.10 ppm (quartet, -OCH₂CH₃ and ester -OCH₃).

-

δ 7.20–7.80 ppm (aromatic protons).

-

Synthetic Methodologies

Direct Alkylation of 5-Chlorosalicylic Acid

An alternative pathway adapts the methylation strategy used for methoxy analogs :

-

Ethoxylation: Treat 5-chlorosalicylic acid with ethylating agents (e.g., diethyl sulfate) in alkaline conditions.

-

Esterification: React the intermediate 5-chloro-2-ethoxybenzoic acid with methanol.

Key Challenges:

-

Competing O- vs. C-ethylation requires precise stoichiometry.

-

Side reactions (e.g., diethyl ether formation) may reduce yield.

Challenges and Future Directions

-

Synthetic Optimization: Scalable ethoxylation methods are needed to improve yield.

-

Biological Screening: Prioritize cytotoxicity and pharmacokinetic profiling.

-

Computational Modeling: Predict substituent effects on bioactivity using QSAR models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume